molecular formula C19H15FN2O3S2 B2538455 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide CAS No. 477488-15-6

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide

Cat. No. B2538455
CAS RN: 477488-15-6
M. Wt: 402.46
InChI Key: YMIGNJIDGVHTHH-YBEGLDIGSA-N
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Description

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide is a useful research compound. Its molecular formula is C19H15FN2O3S2 and its molecular weight is 402.46. The purity is usually 95%.
BenchChem offers high-quality 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research on thiazolidinone derivatives, including compounds structurally related to "3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide," demonstrates promising antimicrobial properties. For instance, Makki et al. (2016) synthesized a series of fluorine-substituted spirosteroidal thiazolidin-4-one derivatives showing good antimicrobial activities against various pathogenic bacteria and fungi, underscoring the potential of thiazolidinone derivatives in addressing antimicrobial resistance (Makki et al., 2016). Similarly, Desai et al. (2013) synthesized novel fluorine-containing 5-arylidene thiazolidinone derivatives with significant antimicrobial potency, highlighting the structural attributes contributing to their antimicrobial efficacy (Desai et al., 2013).

Anticancer Applications

The anticancer potential of thiazolidinone derivatives is well-documented. Chandrappa et al. (2008) synthesized a series of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, with some showing potent antiproliferative activity against various human cancer cell lines, indicating the importance of the nitro group on the thiazolidinone moiety for anticancer activity (Chandrappa et al., 2008). Moreover, Horishny and Matiychuk (2020) developed a synthesis method for 4-[5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, demonstrating moderate antitumor activity against malignant tumor cells, particularly the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).

Analytical Applications

Thiazolidinone derivatives are also explored for their analytical applications. Makki et al. (2016) investigated the voltammetric behavior of spirothiazolidinone steroids, which were utilized for the removal and/or separation of bismuth(III) from water, indicating their utility in environmental monitoring and analytical chemistry (Makki et al., 2016).

properties

IUPAC Name

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S2/c20-15-7-2-1-4-12(15)10-16-18(25)22(19(26)27-16)9-8-17(24)21-13-5-3-6-14(23)11-13/h1-7,10-11,23H,8-9H2,(H,21,24)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIGNJIDGVHTHH-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide

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